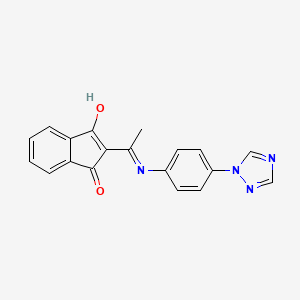

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione is a complex organic compound that features both an indane-1,3-dione and a 1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the 1,2,4-triazole ring, known for its biological activity, and the indane-1,3-dione structure, which is a common pharmacophore, makes this compound a valuable subject for research.

作用機序

Target of Action

It is known that 1,2,4-triazole-containing compounds, which this compound is a part of, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

The mode of action involves the interaction between the compound and its targets, leading to changes in the biological system. The mechanism of interaction between similar compounds and their targets often involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

1,2,4-triazole-containing compounds are known to have a significant effect on various biochemical pathways due to their widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

1,2,4-triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action Environment

It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-(1,2,4-triazolyl)aniline with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

化学反応の分析

Types of Reactions

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the triazole and indane-1,3-dione moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

類似化合物との比較

Similar Compounds

Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.

Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also featuring a 1,2,4-triazole ring.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indane-1,3-dione structure.

Uniqueness

What sets 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione apart is the combination of the 1,2,4-triazole and indane-1,3-dione moieties in a single molecule. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .

生物活性

The compound 2-(((4-(1,2,4-triazolyl)phenyl)amino)ethylidene)indane-1,3-dione is a member of the indane-1,3-dione family and incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C17H15N5O2. Its structure includes:

- An indane-1,3-dione core.

- A triazole ring that contributes to its biological activity.

- An aminoethylidene linkage that enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, revealing promising results in several therapeutic areas:

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

- Cell Viability Studies : In vitro studies have shown that derivatives of triazole compounds can reduce cell viability in cancer cell lines such as Hep-G2 (human liver cancer cells). One study reported a cell viability of 10.99% at 100 µg/mL for a structurally similar compound compared to standard drugs like doxorubicin .

| Compound | Cell Viability (%) | Standard Drug Comparison |

|---|---|---|

| Triazole Derivative | 10.99 ± 0.59 | Doxorubicin (10.8 ± 0.41) |

| Ellipticine | 11.5 ± 0.55 | - |

Antifungal and Antibacterial Activity

The presence of the triazole ring has been linked to antifungal and antibacterial properties:

- Mechanism of Action : Triazoles typically inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, leading to compromised fungal cell membranes . Compounds similar to this compound have shown effective inhibition against various fungal strains.

| Fungal Strain | MIC (µg/mL) | Control (Fluconazole MIC) |

|---|---|---|

| Candida albicans | 12.5 | 8 |

| Aspergillus niger | 25 | 16 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The triazole moiety may bind to metal ions in the active sites of enzymes, inhibiting their function and disrupting metabolic pathways.

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by interfering with cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds:

- Substituent Effects : The introduction of electronegative groups (e.g., fluorine or chlorine) on the phenyl ring has been shown to enhance anticancer efficacy by increasing binding affinity to target proteins .

- Linker Variations : Variations in the aminoethylidene linker can influence both solubility and bioavailability, affecting overall therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Indole-Triazole Derivatives : A study demonstrated that certain indole-triazole hybrids exhibited low IC50 values against Hep-G2 cells, suggesting strong anticancer potential .

- Antifungal Efficacy : Compounds with structural similarities showed significant antifungal activity against resistant strains of Candida species .

特性

IUPAC Name |

3-hydroxy-2-[C-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]carbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-12(17-18(24)15-4-2-3-5-16(15)19(17)25)22-13-6-8-14(9-7-13)23-11-20-10-21-23/h2-11,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMUDNOHMSYVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N2C=NC=N2)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。